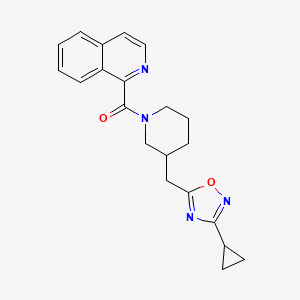![molecular formula C27H25FN4O2S B2959241 N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207013-53-3](/img/structure/B2959241.png)
N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorinated phenyl, imidazole, and benzamide groups, which contribute to its distinct chemical behavior and potential utility in medicinal chemistry and other research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, followed by the introduction of the fluorophenyl and benzamide groups. Key steps may include:
Formation of the Imidazole Core: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde, followed by cyclization.
Introduction of the Fluorophenyl Group: This step involves the reaction of the imidazole core with a fluorobenzyl halide under basic conditions.
Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with a benzoyl chloride derivative in the presence of a base to form the desired benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways involving imidazole and benzamide derivatives.
Chemical Biology: The compound’s unique reactivity makes it a useful tool for investigating chemical reactions in biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
作用機序
The mechanism by which N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Interference: The compound could interfere with key biochemical pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
- **N-[(4-chlorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
- **N-[(4-bromophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
- **N-[(4-methylphenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Uniqueness
N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2S/c28-23-10-6-21(7-11-23)18-31-26(34)22-8-12-24(13-9-22)32-17-16-30-27(32)35-19-25(33)29-15-14-20-4-2-1-3-5-20/h1-13,16-17H,14-15,18-19H2,(H,29,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSNANTZTHRJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-2-(2,4-difluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2959158.png)
![Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2959159.png)
![Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate](/img/structure/B2959161.png)

![N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2959164.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959165.png)
![2-Chloro-N-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2959167.png)


![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2959171.png)
![N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959173.png)



